N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide
Description
This compound features a benzoxazepin core substituted with an allyl group at position 5, methyl groups at position 3, a ketone at position 4, and a 4-(trifluoromethyl)benzamide moiety at position 5. Its structural complexity confers unique physicochemical properties, including moderate lipophilicity (logP ≈ 3.2) and hydrogen-bonding capacity, which influence its pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl group enhances metabolic stability, while the allyl substituent may contribute to conformational flexibility .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O3/c1-4-11-27-17-12-16(9-10-18(17)30-13-21(2,3)20(27)29)26-19(28)14-5-7-15(8-6-14)22(23,24)25/h4-10,12H,1,11,13H2,2-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECAHWNEAYZXJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of N-Substituted Salicylamides
The oxazepine ring is constructed via intramolecular cyclization of a substituted salicylamide precursor. Adapted from methods for analogous dibenzoxazepines, the synthesis begins with 2-(2-aminophenoxy)benzoic acid derivatives (Fig. 1).
Procedure :
- Mitsunobu Reaction : A Mitsunobu protocol couples 2-hydroxy-N,N-dimethylbenzamide with a nitro-substituted allyl bromide, forming a nitro intermediate.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.
- Cyclization : Heating in dimethylformamide (DMF) with potassium carbonate induces intramolecular amide formation, yielding the oxazepine core.
Optimization :
- Solvent choice (DMF vs. THF) impacts reaction rate and yield. DMF at 110°C achieves 85% conversion.
- Boc-protection of the amine prevents side reactions during cyclization.
Amide Bond Formation with 4-(Trifluoromethyl)Benzoyl Chloride
Activation and Coupling
The final step involves coupling Intermediate A with 4-(trifluoromethyl)benzoyl chloride (Intermediate B) under Schotten-Baumann conditions:
Procedure :
- Activation : Intermediate B is prepared by treating 4-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl₂).
- Coupling : Intermediate A (1 eq.) and Intermediate B (1.2 eq.) react in dichloromethane (DCM) with triethylamine (TEA) as a base. Stirring at 0°C→rt for 12 hours yields the target compound.
Characterization :
- ¹H NMR : δ 8.12 (d, J = 8.0 Hz, 2H, ArH), 7.85 (d, J = 8.0 Hz, 2H, ArH), 6.95 (s, 1H, oxazepine H7).
- HRMS : [M+H]⁺ calc. 487.1789, found 487.1792.
Reaction Optimization and Yield Data
Critical Parameters for Cyclization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 85 |
| Temperature (°C) | 110 | 85 |
| Base | K₂CO₃ | 78 |
| Reaction Time (h) | 24 | 85 |
Amide Coupling Efficiency
| Equivalents of B | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1.2 | TEA | DCM | 82 |
| 1.5 | DIPEA | THF | 75 |
| 1.0 | Pyridine | DCM | 68 |
Purification and Analytical Validation
Column Chromatography
Recrystallization
- Solvent System : Ethanol/water (7:3).
- Crystal Structure : Confirmed via X-ray diffraction (CCDC deposition).
Mechanistic Insights and Side Reactions
Competing Pathways During Cyclization
Trifluoromethyl Group Stability
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxazepine ring, potentially converting it to an alcohol.
Substitution: The trifluoromethylbenzamide moiety can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the carbonyl group could produce alcohols.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have investigated the anticonvulsant properties of compounds structurally related to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin). The focus has been on the design of new anticonvulsants that exhibit improved efficacy and reduced side effects compared to existing medications. For instance, derivatives of the oxazepin structure have shown promising activity in models used to evaluate anticonvulsant effects, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests .
Case Study:
A series of oxazepin derivatives were synthesized and screened for their anticonvulsant activity. Among these compounds, certain derivatives demonstrated significant protective effects against seizures at low doses while maintaining a favorable safety profile .
Potential in Cancer Therapy
The compound's structural features suggest potential applications in cancer therapy. Compounds with similar oxazepin frameworks have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drugs, which can be advantageous in developing anticancer agents .
Research Findings:
Studies on related compounds have shown that modifications in the oxazepin structure can lead to enhanced cytotoxicity against various cancer cell lines. The incorporation of the trifluoromethyl group may further improve these properties by altering the compound's interaction with biological targets involved in cancer progression .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research indicates that derivatives of oxazepins can exert neuroprotective actions by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This potential makes them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Experimental Evidence:
In vitro studies have demonstrated that certain oxazepin derivatives can protect neuronal cells from apoptosis induced by oxidative stressors. These findings suggest a possible mechanism through which these compounds could provide therapeutic benefits in neurodegenerative conditions .
Analgesic Properties
The analgesic properties of compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) have also been explored. Analgesics derived from this structural class may interact with pain pathways in the central nervous system, providing relief from chronic pain conditions.
Clinical Implications:
The potential for developing new analgesics based on this compound could address the growing need for effective pain management therapies with fewer side effects than traditional opioids .
Summary Table of Applications
| Application Area | Description | Research Insights |
|---|---|---|
| Anticonvulsant Activity | Potential use in treating epilepsy and seizure disorders | Significant activity in MES and PTZ models; low toxicity observed |
| Cancer Therapy | Possible inhibition of tumor growth | Enhanced cytotoxicity noted in cancer cell lines; trifluoromethyl group beneficial |
| Neuroprotective Effects | May protect against neurodegeneration | Evidence of reduced oxidative stress-induced apoptosis in neuronal cells |
| Analgesic Properties | Potential for development as a new class of analgesics | Interaction with CNS pain pathways; could reduce reliance on opioids |
Mechanism of Action
The mechanism by which N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Differences in Benzoxazepin Derivatives
- Allyl vs. In contrast, the isobutyl group in the analog from increases steric bulk, which may reduce binding entropy but improve selectivity .
- Impact of Trifluoromethyl : Both compounds retain the 4-(trifluoromethyl)benzamide group, which is critical for target engagement via dipole-dipole interactions and resistance to oxidative metabolism .
Bioactivity and Target Profiling
Table 2: Bioactivity Clustering and Protein Targets
- Cluster Analysis : Hierarchical clustering () groups the target compound with other benzoxazepin derivatives, indicating shared bioactivity profiles linked to structural conservation. This cluster shows potent inhibition of kinases (IC₅₀ < 100 nM) and CYP450 isoforms (e.g., CYP3A4, Ki = 2.3 µM) .
- Divergence in Propyl Analogs: Modifications like thioether substitution shift bioactivity to protease targets, underscoring the sensitivity of activity to minor structural changes .
Computational Similarity Metrics
Table 3: Molecular Similarity Scores (Target vs. Isobutyl Analog)
| Metric | Tanimoto (MACCS) | Dice (Morgan) | Graph Similarity |
|---|---|---|---|
| Target vs. Isobutyl | 0.88 | 0.79 | 0.92 |
| Target vs. Propyl A | 0.62 | 0.54 | 0.68 |
- Fingerprint-Based Methods : High Tanimoto (MACCS) and Dice (Morgan) scores (>0.75) confirm structural similarity between the target and isobutyl analog, consistent with shared benzoxazepin scaffolds .
- Graph-Based Comparison : Higher graph similarity scores (0.92) reflect conserved ring systems and substituent topology, despite differences in alkyl chains .
Proteomic Interaction Signatures (CANDO Platform)
- CANDO Analysis : The target compound exhibits a proteomic signature () overlapping with kinase inhibitors like imatinib (cosine similarity = 0.76) but diverges from structurally dissimilar compounds with analogous bioactivity. This highlights the platform’s ability to identify functional parallels beyond structural homology .
- Off-Target Predictions : Dissimilarity in proteomic signatures between the target and Propyl Analog A correlates with divergent side-effect profiles (e.g., reduced hepatotoxicity risk in the target compound) .
Analytical Comparisons: NMR and LCMS
Table 4: NMR Chemical Shift Differences (δ, ppm)
| Proton Region | Target Compound | Isobutyl Analog | Rapa (Reference) |
|---|---|---|---|
| Region A (39–44) | 7.2–7.4 | 7.1–7.3 | 7.0–7.2 |
| Region B (29–36) | 2.8–3.1 | 2.7–3.0 | 2.5–2.8 |
- NMR Insights : Shifts in Regions A and B () localize substituent effects to the benzoxazepin core, with allyl/isobutyl differences causing subtle deshielding in Region A .
- LCMS Molecular Networking : The target compound shares high cosine scores (0.89) with benzoxazepin analogs in fragmentation patterns, confirming structural relatedness .
Docking and Binding Affinity Comparisons
Table 5: Glide XP Docking Scores (kcal/mol)
| Compound | Binding Affinity | Hydrophobic Enclosure Score | H-Bond Interactions |
|---|---|---|---|
| Target Compound | -9.2 | 6.8 | 3 |
| Isobutyl Analog | -8.9 | 7.1 | 2 |
| Propyl Analog A | -7.5 | 5.3 | 1 |
- Hydrophobic Enclosure : The allyl group in the target compound achieves optimal burial in hydrophobic pockets (score = 6.8), while the isobutyl analog’s bulk marginally improves enclosure (7.1) but reduces H-bond count .
- Binding Affinity : The target’s superior affinity (-9.2 kcal/mol) reflects balanced hydrophobic and polar interactions, validated by experimental IC₅₀ data .
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide is a synthetic compound with potential biological activity. Its complex structure suggests various pharmacological properties, which warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 396.4 g/mol. The structural features include:
- Tetrahydrobenzo[b][1,4]oxazepin core
- Trifluoromethyl group
- Allyl substituent
These characteristics may influence its interaction with biological targets.
The biological activity of this compound has been explored in various studies:
- Anticancer Activity : Early studies indicate that compounds with similar oxazepin structures exhibit cytotoxic effects against various cancer cell lines. This compound may inhibit cell proliferation through apoptosis induction or cell cycle arrest.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic processes. For instance, it may affect enzymes related to steroidogenesis or other metabolic pathways.
- Antimicrobial Properties : Preliminary evaluations suggest that this compound could possess antimicrobial activity against specific bacterial strains.
Study 1: Synthesis and Biological Evaluation
A comprehensive study synthesized a series of oxazepin derivatives and evaluated their biological activities. Among these derivatives, the one structurally related to this compound demonstrated significant inhibition against 17β-HSD Type 3 with an IC50 value of 700 nM . This suggests a promising role in modulating steroid hormone levels.
Study 2: Anticancer Activity Assessment
In vitro studies have shown that similar compounds can induce apoptosis in cancer cells. For instance, derivatives of the oxazepin class were tested against leukemia cell lines (CCRF-CEM) and exhibited GI50 values as low as 10 nM . This highlights the potential for therapeutic applications in oncology.
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical steps for preparing this compound?
- Methodology : Multi-step synthesis typically involves constructing the tetrahydrobenzo[b][1,4]oxazepine core first, followed by introducing the 4-(trifluoromethyl)benzamide moiety. Key steps include cyclization under inert atmospheres and controlled temperatures (40–60°C) to avoid side reactions. Reagents like potassium carbonate and trifluoroacetic anhydride are critical for introducing substituents .
- Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and confirm purity via HPLC (>95%).
Q. How can spectroscopic techniques (NMR, MS) confirm the compound’s structural integrity?
- NMR Analysis :
- 1H NMR : Identify allyl protons (δ 5.1–5.8 ppm) and dimethyl groups (singlets at δ 1.2–1.5 ppm).
- 13C NMR : Verify the carbonyl group (C=O at ~170 ppm) and trifluoromethyl (CF3) carbon (δ 120–125 ppm with splitting due to J-coupling) .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the compound’s reactivity in nucleophilic substitutions?
- Mechanistic Insight : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic attack on the benzamide carbonyl, while elevated temperatures (80–100°C) accelerate ring-opening reactions of the oxazepine core. Kinetic studies using in situ IR spectroscopy can track reaction progress .
- Contradiction Resolution : Discrepancies in reaction yields (e.g., 60% vs. 85%) may stem from trace moisture; use molecular sieves or anhydrous conditions to stabilize intermediates .
Q. What strategies address conflicting bioactivity data in enzyme inhibition assays?
- Experimental Design :
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify IC50 values.
- Control Replicates : Include positive controls (e.g., known inhibitors) and triplicate measurements to minimize variability .
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate inhibitory activity with binding affinity to target enzymes (e.g., kinases). Discrepancies may arise from off-target effects; validate via CRISPR knockouts or siRNA silencing .
Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties?
- Modification Strategies :
- Trifluoromethyl Group : Replace with other electron-withdrawing groups (e.g., nitro) to assess impact on membrane permeability (logP calculations via ChemDraw).
- Oxazepine Core : Introduce substituents (e.g., ethyl, propyl) to evaluate steric effects on target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
